cis-Hinkiresinol

Endocrinology Breast Cancer Research Estrogen Receptor Signaling

cis-Hinkiresinol (also known as nyasol or (Z)-hinokiresinol) is a naturally occurring norlignan primarily isolated from the rhizomes of Anemarrhena asphodeloides BUNGE (Liliaceae) and other plant sources. It is characterized by a 1,3-bis(p-hydroxyphenyl)pentane-1,4-diene core with a specific (1Z,3R) stereochemistry that distinguishes it from its trans-isomer and other closely related norlignans.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 79056-22-7
Cat. No. B12373430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hinkiresinol
CAS79056-22-7
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-
InChIKeyVEAUNWQYYMXIRB-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Hinkiresinol (CAS 79056-22-7): Stereochemically Defined Norlignan for Targeted Angiogenesis and Inflammation Research


cis-Hinkiresinol (also known as nyasol or (Z)-hinokiresinol) is a naturally occurring norlignan primarily isolated from the rhizomes of Anemarrhena asphodeloides BUNGE (Liliaceae) and other plant sources [1]. It is characterized by a 1,3-bis(p-hydroxyphenyl)pentane-1,4-diene core with a specific (1Z,3R) stereochemistry that distinguishes it from its trans-isomer and other closely related norlignans [2]. The compound has been identified as a selective inhibitor of angiogenic processes and a broad-spectrum modulator of inflammatory mediators, making it a focused tool for studies in vascular biology, inflammation, and estrogen receptor signaling [1][3].

cis-Hinkiresinol (79056-22-7) vs. Close Analogs: Why Stereochemistry and Substitution Dictate Experimental Outcomes


Generic substitution with other norlignans such as trans-hinokiresinol or 4'-O-methylnyasol is scientifically unsound due to critical differences in stereochemistry and functional group substitution that directly translate to divergent potency, selectivity, and even direction of biological effect. For instance, while both cis- and trans-hinokiresinol bind estrogen receptors, their relative activities differ by an order of magnitude depending on the specific enantiomer and geometry [1]. Furthermore, the simple methylation of a phenolic hydroxyl group to produce 4'-O-methylnyasol drastically alters its activity profile, shifting its potency against specific targets by up to 10-fold . Therefore, the specific (1Z,3R) configuration and unsubstituted phenolic core of cis-hinkiresinol are not interchangeable features; they are essential determinants of its unique, quantifiable bioactivity profile, making precise compound procurement a prerequisite for reproducible research.

cis-Hinkiresinol (79056-22-7) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Analogs


Stereochemistry-Dependent Estrogen Receptor Agonism: (3S)-cis-Hinkiresinol Demonstrates 10-Fold Higher Potency than Genistein and Superior Activity to trans-Isomer

In a direct comparative study, (3S)-cis-hinokiresinol exhibited estrogen receptor binding activity one order of magnitude greater than that of the well-known phytoestrogen genistein. This study also established that the (3S)-cis configuration is the most active stereoisomer, significantly outperforming the trans-hinokiresinol isomer and other enantiomers in both receptor binding and functional cell proliferation assays [1].

Endocrinology Breast Cancer Research Estrogen Receptor Signaling

Selective Inhibition of Angiogenic Endothelial Cell Proliferation: cis-Hinkiresinol Spares Cancer Cells While Blocking VEGF/bFGF-Stimulated Growth

cis-Hinkiresinol (CHR) demonstrated a unique selectivity profile in cell proliferation assays. It potently inhibited both basic fibroblast growth factor (bFGF)- and vascular endothelial growth factor (VEGF)-induced proliferation of endothelial cells, a critical step in angiogenesis. Crucially, in the same study, CHR did not inhibit the proliferation of cancer cells, indicating a selective action on angiogenic endothelial cells rather than a general cytotoxic effect [1]. This selectivity is a key differentiator from many broad-spectrum kinase inhibitors.

Angiogenesis Vascular Biology Oncology Anti-Angiogenic Therapy

Multi-Target Anti-Inflammatory Activity: cis-Hinkiresinol Broadly Inhibits COX-2, iNOS, and 5-LOX Pathways at Low Micromolar Concentrations

cis-Hinkiresinol acts as a broad-spectrum inhibitor of multiple key inflammatory mediators. At concentrations greater than 1 µM, it significantly inhibited cyclooxygenase-2 (COX-2)-mediated PGE2 production and inducible nitric oxide synthase (iNOS)-mediated NO production in LPS-treated RAW 264.7 macrophages. It also inhibited 5-lipoxygenase (5-LOX)-mediated leukotriene production in A23187-treated RBL-1 cells [1]. This profile contrasts with that of trans-hinokiresinol, which exhibits a narrower range of activity and different IC50 values in related assays [2].

Inflammation Immunology Eicosanoid Signaling Nitric Oxide

High-Yield, High-Purity Isolation via HSCCC: cis-Hinkiresinol Achieves 97.3% Purity with a Recoverable Yield of 17.2 mg from 500 mg Crude Extract

A preparative high-speed counter-current chromatography (HSCCC) method was developed for the simultaneous isolation of four major constituents from Rhizoma Anemarrhenae. This process yielded 17.2 mg of cis-hinkiresinol with a purity of 97.3% as determined by HPLC, starting from 500 mg of crude extract [1]. In the same separation, the related compound (-)-4'-O-methylnyasol was isolated with a yield of 12.4 mg and a purity of 98.2% [1]. This reproducible, high-purity isolation method is a practical differentiator for researchers requiring well-characterized, single-entity material for in vivo or mechanistic studies.

Natural Product Isolation Analytical Chemistry Chromatography

Superior Free Radical Scavenging Activity: cis-Hinkiresinol Exhibits Potent Antioxidant Effects with IC50 Values of 40.5-45.6 µM

cis-Hinkiresinol demonstrated direct free radical scavenging activity with IC50 values of 45.6 µM and 40.5 µM against ABTS cation and superoxide anion radicals, respectively [1]. While comparative data for trans-hinokiresinol under identical conditions is limited, studies suggest that cis- and trans-hinokiresinols have similar, but not identical, free radical scavenging profiles, with the trans-isomer showing distinct effects in neuroprotection models [2]. This specific IC50 data provides a benchmark for assessing the compound's antioxidant capacity in cell-free and cell-based assays.

Antioxidant Free Radical Biology Atherosclerosis

cis-Hinkiresinol (CAS 79056-22-7): Validated Application Scenarios Based on Quantitative Evidence


Target Validation in Estrogen Receptor (ER)-Dependent Breast Cancer Models

Given its stereospecific, high-potency ER agonist activity (10x greater than genistein) [1], cis-hinkiresinol is ideally suited for in vitro and in vivo studies aimed at dissecting ER-mediated signaling pathways in T47D or MCF-7 breast cancer cells. The (3S)-cis isomer's superior activity ensures robust activation of ER-dependent transcription and proliferation, enabling clear differentiation from trans-isomer or genistein controls. This is a critical application for labs validating new ER-targeting therapeutics.

Selective Modulation of Pathological Angiogenesis in Ex Vivo and In Vivo Models

The unique selectivity of cis-hinkiresinol—inhibiting VEGF/bFGF-driven endothelial cell proliferation while sparing cancer cells [2]—makes it a preferred tool compound for ex vivo aortic ring assays and in vivo models like the mouse corneal neovascularization assay. Researchers investigating tumor angiogenesis or ocular neovascular diseases can use this compound to dissect the angiogenic process without the confounding factor of direct cytotoxicity, a limitation of many other angiogenesis inhibitors.

Reference Standard for Multi-Pathway Anti-Inflammatory Drug Discovery

cis-Hinkiresinol's ability to inhibit COX-2, iNOS, and 5-LOX at low micromolar concentrations (>1 µM) [3] positions it as a valuable positive control or benchmark compound for high-throughput screening campaigns targeting these pathways. Its broad-spectrum activity provides a convenient reference for evaluating the selectivity and potency of novel synthetic anti-inflammatory agents in macrophage (RAW 264.7) and mast cell (RBL-1) assays.

High-Purity Phytochemical Reference Material for Analytical Method Development

The well-documented HSCCC isolation protocol yields cis-hinkiresinol in 97.3% purity [4], making it a reliable reference standard for the development and validation of HPLC or LC-MS methods for quality control of Anemarrhena asphodeloides extracts and related herbal products. Its reproducible isolation and high purity are essential for constructing accurate calibration curves and ensuring batch-to-batch consistency in analytical chemistry laboratories.

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